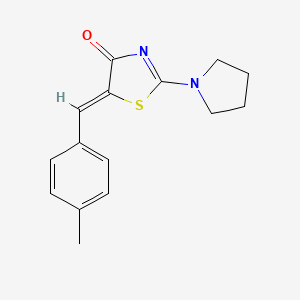
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H20FNO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14780704 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoselective Acetylation for Antimalarial Drugs Synthesis
A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilizes Novozym 435 as a catalyst and explores various acyl donors, revealing vinyl acetate as the most effective due to its irreversible reaction outcome, indicating a kinetically controlled synthesis. The study provides insights into optimizing the process conditions and elucidates the mechanism through Lineweaver–Burk plots, suggesting a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).
Photoreaction Studies for Anti-Cancer Drug Flutamide
Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, an anti-cancer drug, highlighting how its photodermatosis risk upon sunlight exposure is influenced by its solvent environment. Their findings show distinct photoreactions in acetonitrile versus 2-propanol, revealing different pathways for nitro–nitrite rearrangement and photoreduction of the nitro group, respectively. These insights could inform safer drug formulations by understanding the conditions that lead to harmful photoproducts (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization of Novel Compounds
Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as the primary compound. This research, aimed at expanding the chemical space of functionalized acetamides, characterized the new compounds through elemental analysis, IR, and 1H NMR, potentially opening avenues for further pharmacological exploration (Yang Man-li, 2008).
Pharmacological Assessment of Novel Acetamide Derivatives
Rani, Pal, Hegde, and Hashim (2016) embarked on synthesizing and assessing novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their work, leveraging the Leuckart synthesis pathway, produced compounds with significant activity, suggesting the utility of these derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Investigation of Mitochondrial Complex I Activity
Ohba, Kanazawa, Kakiuchi, and Tsukada (2016) utilized 18F-BCPP-BF, a PET probe, to assess mitochondrial complex I activity's role in detecting acetaminophen-induced liver and kidney dysfunctions. Their findings underscore the probe's potential for early-phase quantitative imaging of organ dysfunction, paving the way for more precise diagnostics in drug-induced injuries (Ohba, Kanazawa, Kakiuchi, & Tsukada, 2016).
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)13-8-4-7-11-16(13)22-12-17(21)20-15-10-6-5-9-14(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZGKAEKBIJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5545081.png)
